2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol
Overview
Description
“2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol” is a chemical compound with the CAS Number: 89980-83-6 . It has a molecular weight of 261.08 . The IUPAC name for this compound is 2-(4-bromo-2-nitroanilino)ethanol .
Molecular Structure Analysis
The linear formula for “this compound” is C8H9BRN2O3 . The InChI code for this compound is 1S/C8H9BrN2O3/c9-6-1-2-7(10-3-4-12)8(5-6)11(13)14/h1-2,5,10,12H,3-4H2 .Scientific Research Applications
Synthesis of β-adrenergic Blockers
2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol serves as a precursor in the synthesis of important β-adrenergic receptor-blocking drugs, including (R)-nifenalol and (S)-sotalol. These compounds were obtained in enantiomerically pure forms through a highly efficient enzymatic transesterification reaction, demonstrating the chemical's significance in pharmaceutical chemistry (Kapoor et al., 2005).
Heterocyclization Reactions
This chemical also participates in heterocyclization reactions to form oxazaheterocycles, such as 1,3-oxazolidin-2-one, morpholin-2-, -3-one, and -2,3-dione, indicating its versatility in organic synthesis and potential applications in developing new compounds with varied biological activities (Palchikov, 2015).
Novel Acentric Materials
In the field of material science, co-crystallization of 4-nitrophenol with N-methyl substituted aminopyridines, using this compound derivatives, led to the formation of novel acentric materials. These materials showed potential for applications in nonlinear optical materials, demonstrating the compound's contribution beyond pharmaceuticals to advanced materials engineering (Draguta et al., 2014).
Preparation of Liquid Crystalline Polymers
This compound was also involved in the preparation of polymers with liquid crystalline properties. These polymers exhibited good electrical conductivity and semectic texture, highlighting the compound's role in creating materials with specific electronic and optical properties (Hosseini & Hoshangi, 2015).
Kinetic Studies in Organic Chemistry
The compound has been used in kinetic studies, such as the aminolysis of diaryl carbonates, providing insights into reaction mechanisms and the effects of various factors on reaction rates. These studies are crucial for understanding and optimizing chemical reactions in both academic and industrial settings (Castro et al., 2008).
Safety and Hazards
Mechanism of Action
Pharmacokinetics
It is known that the compound has a molecular weight of 275.1 , which suggests that it could be absorbed in the gastrointestinal tract and distributed throughout the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound behaves in the body. For 2-[(4-Bromo-2-nitrophenyl)(methyl)amino]ethanol, it is recommended to be stored at room temperature , suggesting that it may be stable under normal physiological conditions.
Properties
IUPAC Name |
2-(4-bromo-N-methyl-2-nitroanilino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-11(4-5-13)8-3-2-7(10)6-9(8)12(14)15/h2-3,6,13H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVONVWURLPBSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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